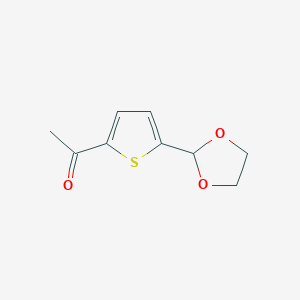

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone

説明

Crystallographic Analysis and Bonding Patterns

The molecular structure of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is characterized by a complex arrangement of heterocyclic systems that demonstrates sophisticated bonding patterns and geometric relationships. The compound possesses a molecular formula of C₉H₁₀O₃S with a molecular weight of 198.24 g/mol, establishing its position within the moderate molecular weight range for heterocyclic ketones. Crystallographic investigations of analogous dioxolane-containing compounds provide valuable insights into the fundamental structural parameters governing this molecular class.

The five-membered dioxolane ring exhibits an envelope conformation, which has been consistently observed across related dioxolane-functionalized structures. This conformational preference arises from the geometric constraints imposed by the two oxygen atoms within the ring, which create specific angular relationships that minimize steric interactions while maintaining optimal orbital overlap. The envelope conformation allows for reduced ring strain while accommodating the substituent patterns characteristic of these heterocyclic systems.

Crystallographic analysis of related compounds within the dioxolane-thienyl ketone family reveals significant insights into bonding patterns. The thiophene ring system maintains planarity, with the sulfur atom contributing to the aromatic stabilization through its lone pair electrons. The connection between the dioxolane and thiophene moieties occurs through a carbon-carbon bond that demonstrates restricted rotation due to partial double bond character arising from extended conjugation effects.

The crystal packing arrangements demonstrate the importance of weak intermolecular hydrogen interactions, particularly carbon-hydrogen to oxygen and carbon-hydrogen to sulfur contacts. These interactions play crucial roles in stabilizing the crystal structure and influencing the overall molecular organization within the solid state. The presence of both oxygen and sulfur heteroatoms provides multiple sites for hydrogen bonding, creating a network of stabilizing interactions that contribute to the compound's crystalline stability.

Conformational Dynamics in Solution Phase

Solution-phase conformational behavior of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone involves complex molecular dynamics arising from the flexibility inherent in the dioxolane ring system and the rotational freedom around key bond axes. The compound demonstrates significant conformational flexibility, particularly around the carbon-carbon bond connecting the dioxolane and thiophene ring systems. This rotational freedom allows for multiple conformational states that can interconvert rapidly under ambient solution conditions.

The dioxolane ring maintains its envelope conformation preference in solution, though the specific orientation of the envelope flap can undergo dynamic exchange processes. Nuclear magnetic resonance spectroscopy provides valuable insights into these conformational dynamics, revealing characteristic splitting patterns and chemical shift variations that reflect the time-averaged behavior of the molecule in solution. The methyl ketone substituent introduces additional conformational considerations, as the carbonyl group can adopt different orientational relationships with respect to the thiophene ring system.

Temperature-dependent studies of analogous dioxolane-containing compounds indicate that conformational equilibria are sensitive to thermal energy input. Higher temperatures generally favor conformations with increased rotational freedom, while lower temperatures tend to stabilize more rigid conformational states. The activation barriers for conformational interconversion are typically modest, allowing for rapid equilibration between different conformational states under most experimental conditions.

Solvent effects play significant roles in determining conformational preferences for 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone. Polar solvents tend to stabilize conformations that maximize dipole moments, while nonpolar solvents favor conformations with minimal charge separation. The presence of the ketone carbonyl group creates a significant dipole moment that influences solvent-solute interactions and subsequent conformational preferences.

| Conformational Aspect | Behavior | Temperature Dependence |

|---|---|---|

| Dioxolane Ring | Envelope conformation maintained | Slight flattening at elevated temperatures |

| Thiophene-Dioxolane Bond | Restricted rotation | Increased rotational freedom with heating |

| Ketone Orientation | Multiple orientations accessible | Rapid interconversion at ambient temperature |

| Overall Flexibility | Moderate to high | Increased with temperature elevation |

Comparative Electronic Structure Analysis with Analogous Dioxolane Derivatives

Electronic structure analysis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone reveals distinctive orbital characteristics that distinguish it from other members of the dioxolane derivative family. The compound exhibits unique frontier molecular orbital properties arising from the combination of electron-rich thiophene and electron-accepting ketone functionalities. This electronic arrangement creates opportunities for intramolecular charge transfer interactions that influence both ground-state properties and excited-state behavior.

Comparative analysis with related dioxolane-functionalized compounds demonstrates the significant impact of substituent patterns on electronic structure. The hexyl ketone analogue (CAS 898771-90-9) shows similar orbital characteristics but with modified energy levels due to the extended alkyl chain. The molecular weight increase from 198.24 g/mol for the methyl derivative to 268.38 g/mol for the hexyl analogue reflects the systematic structural variation while maintaining core electronic features.

The 2-methylbutyl ketone derivative (CAS 898772-92-4) with molecular weight 254.35 g/mol provides additional comparative data for understanding electronic structure trends. This branched alkyl substitution pattern influences orbital energies through hyperconjugative effects and steric interactions that modify the overall electronic distribution. The systematic comparison across this series reveals consistent patterns in highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

Dioxolane-functionalized hexacenes represent an extended conjugation limit for this compound class, demonstrating how electronic structure evolves with increasing aromatic character. These extended systems exhibit characteristic vibronic bands and long-wavelength fluorescence properties that highlight the electronic communication between dioxolane substituents and extended aromatic frameworks. The electrochemical properties of related hexacene derivatives show reversible oxidation and reduction processes corresponding to well-defined frontier orbital energy levels.

The electronic absorption characteristics of dioxolane-functionalized compounds demonstrate systematic wavelength shifts based on substituent electronic properties. Solution-phase absorption spectra reveal characteristic vibronic progressions that reflect the electronic coupling between different molecular segments. Fluorescence quantum yields vary significantly across the series, with bulkier substituents generally providing enhanced photostability through reduced intermolecular interactions.

Cyclic voltammetry studies of related compounds establish electrochemical behavior patterns that correlate with electronic structure calculations. The reversible nature of redox processes indicates stable radical ion intermediates, supporting the robust electronic structure of the dioxolane-thienyl framework. Frontier orbital energy levels determined electrochemically align well with optical absorption data, confirming the consistency of electronic structure characterization across different experimental approaches.

特性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-6(10)7-2-3-8(13-7)9-11-4-5-12-9/h2-3,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIHVGSSTHOJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641871 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773097-36-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the thienyl group. One common method is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone may involve continuous flow processes to ensure high yield and purity. The use of hypervalent iodine reagents has been reported for the stereoselective formation of substituted 1,3-dioxolanes .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxolane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted dioxolane derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀O₃S

- Molecular Weight : 198.24 g/mol

- CAS Number : 773097-36-2

- Purity : 97% .

The compound features a dioxolane ring and a thienyl group, which contribute to its unique reactivity and potential applications in various fields.

Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone serves as an important intermediate in organic synthesis. Its structure allows for various transformations, including:

- Nucleophilic substitutions : The dioxolane moiety can undergo nucleophilic attack, making it useful in synthesizing more complex structures.

- Functionalization of α-C–H bonds : In combination with iodine and dimethyl sulfoxide, this compound can facilitate the functionalization of aryl methyl ketones, leading to diverse organic transformations .

Case Study: Synthesis of Complex Molecules

A notable application involves the use of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone in the synthesis of complex scaffolds. For instance, its reactivity was explored in the context of synthesizing α-iodoaryl methyl ketones through a reaction system involving iodine and dimethyl sulfoxide. This method has shown promise in constructing C–X bonds (including C–C and C–N), which are crucial for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's structural features suggest potential therapeutic applications. Its interaction with biological targets is an area of active research:

- Biological Activity : Initial studies indicate that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone may exhibit anti-inflammatory or antimicrobial properties. Further investigation into its mechanism of action could reveal its suitability for drug development .

Case Study: Interaction Studies

Research has focused on the interaction of this compound with various biological targets. For example, studies assessing its reactivity with enzymes involved in metabolic pathways have been conducted to evaluate its potential as a lead compound for new therapeutic agents.

Material Science Applications

The unique structural properties of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone make it suitable for applications in materials science:

- Polymer Science : Its ability to participate in polymerization reactions opens avenues for creating novel materials with specific properties.

作用機序

The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in π-π interactions with aromatic residues in biological systems, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Ketone Group

The primary structural analogs of this compound differ in the alkyl or aryl group attached to the ketone moiety. Key examples include:

Key Observations :

- Molecular Weight Trends : Longer alkyl chains (e.g., octyl) increase molecular weight and hydrophobicity, while branched groups (e.g., isopropyl) marginally reduce molecular weight .

- Reactivity : The methyl ketone derivative exhibits higher reactivity in nucleophilic additions due to steric accessibility, whereas bulkier substituents (e.g., isopropyl) hinder such reactions .

Functional Group Modifications

Cyclopentyl Derivative

Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS: 898772-54-8) replaces the methyl group with a cyclopentyl ring.

4-Oxopentyl Derivative

The 4-oxopentyl variant (CAS: 898772-66-2) incorporates a ketone within the side chain, enabling dual reactivity sites. This compound is pivotal in multi-step syntheses requiring sequential carbonyl transformations .

Commercial Availability and Challenges

- Availability : The methyl ketone is commercially available at 97% purity (ChemSpider ID: 21398181), while derivatives like 5-(1,3-dioxolan-2-yl)-2-thienyl propyl ketone are discontinued, likely due to niche demand .

- Synthesis Challenges : Longer-chain derivatives require precise control over reaction conditions to avoid side products like etherification byproducts (e.g., 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethan-1-ol) .

生物活性

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 1,3-dioxolane ring linked to a thienyl group through a methyl ketone moiety. This unique structure contributes to its reactivity and biological properties. The molecular formula of the compound is , which reflects its complex arrangement of functional groups that may facilitate interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exhibits notable antimicrobial activity . A study investigating related compounds found that derivatives of 1,3-dioxolanes demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | E. coli | >2000 µg/mL |

| Compound C | Pseudomonas aeruginosa | 1250 µg/mL |

These findings suggest that the structural features of dioxolane derivatives may enhance their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

The anticancer potential of 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone has also been explored. Studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to dioxolanes have been shown to inhibit tumor growth in vitro .

Case Study Example:

In a study evaluating the cytotoxicity of dioxolane derivatives against human cancer cell lines, several compounds demonstrated significant growth inhibition. Among them, one derivative showed an IC50 value comparable to established chemotherapeutics like cisplatin .

The mechanism by which 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone exerts its biological effects appears to involve interactions with specific molecular targets such as enzymes or receptors. The dioxolane and thienyl groups can engage in hydrogen bonding , π-π stacking , and other non-covalent interactions that influence the activity of target proteins .

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Cell Membrane Disruption: Its structural properties may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Applications in Research

5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone is not only significant for its biological activities but also serves as a valuable tool in synthetic chemistry and medicinal research. Its unique structure makes it suitable for:

- Drug Development: As a lead compound for new antimicrobial or anticancer agents.

- Biochemical Probes: To investigate enzyme activities and cellular pathways.

Q & A

Basic: What established synthetic routes are available for 5-(1,3-Dioxolan-2-YL)-2-thienyl methyl ketone?

Answer: The compound can be synthesized via acylative alkylation of 1,3-dioxolane derivatives with thienyl precursors. For example, 5-acyl-1,3-dioxane derivatives are synthesized using ketones and alkylating agents under basic conditions (e.g., NaH or KHMDS), as demonstrated in the preparation of structurally similar 5-acetyl-1,3-dioxane derivatives . Alternative routes involve ketene dithioacetal chemistry , where disulfenyl chlorides react with carbonyl compounds to form dithiolane intermediates, which can be hydrolyzed to yield ketones . Key steps include optimizing reaction time (6–24 hours) and temperature (60–80°C) for high yields (>70%).

Advanced: How can regioselectivity be controlled in the alkylation of 5-acyl-1,3-dioxane derivatives?

Answer: Regioselectivity depends on base steric effects and substrate electronic properties . Bulky bases like t-BuOK favor less hindered enolate formation, while NaH may lead to mixed regiochemistry. For example, asymmetric ketones (e.g., 2-butanone) produce regioisomeric mixtures under NaH, but selectivity improves with KHMDS . Computational modeling (DFT) of enolate stability can predict dominant pathways, aiding in reagent selection .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR : H and C NMR identify thienyl protons (δ 6.8–7.2 ppm) and dioxolane methylene groups (δ 4.3–4.7 ppm). C signals for the ketone carbonyl appear at ~205 ppm .

- FT-IR : Strong C=O stretch at 1700–1750 cm and C-O-C (dioxolane) at 1100–1250 cm .

- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H] for CHOS: m/z 198.05) .

Advanced: How to address discrepancies in NMR data when synthesizing derivatives?

Answer: Contradictions in NMR data often arise from dynamic stereochemistry (e.g., dioxolane ring puckering) or solvent effects . Use variable-temperature NMR to resolve overlapping signals or employ deuterated solvents (CDCl vs. DMSO-d) to stabilize specific conformers . Cross-validate with X-ray crystallography for absolute configuration .

Environmental: What methodologies assess the environmental impact of this compound?

Answer: Follow OECD guidelines for:

- Biodegradation : Modified Sturm test (28-day incubation) to measure CO evolution .

- Ecotoxicology : Daphnia magna acute toxicity (48-hr EC) and algal growth inhibition (72-hr IC) .

- Partitioning : Log K (octanol-water) via shake-flask method; predicted ~1.5–2.0 due to polar dioxolane and ketone groups .

Biological: How to evaluate its in vitro biological activity?

Answer: Screen for antimicrobial or antiproliferative activity using:

- MIC assays (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton broth .

- MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .

- Structural analogs (e.g., 5-acetyl-1,3-dioxane derivatives) show moderate activity (IC 50–100 μM) .

Reaction Optimization: What factors influence annulation reaction yields with this ketone?

Answer: Key variables include:

- Catalyst : Lewis acids (e.g., BF·EtO) enhance cyclization efficiency .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of thienyl intermediates .

- Temperature : Reactions at 80–100°C reduce side-product formation (e.g., dimerization) .

Yield improvements (from 52% to 75%) are achievable via DOE (Design of Experiments) screening .

Mechanistic: What computational methods study its reactivity?

Answer:

- DFT Calculations : Optimize transition states (e.g., enolate formation) using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., THF vs. toluene) .

- NBO Analysis : Quantify charge distribution in intermediates to predict electrophilic/nucleophilic sites .

Data Contradictions: How to resolve conflicting reaction pathway data?

Answer: Discrepancies in published pathways (e.g., radical vs. ionic mechanisms) require:

- Isotopic Labeling : Track O in ketone groups to confirm intermediates .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify rate-determining steps .

- Cross-Study Meta-Analysis : Compare activation energies (ΔG) from computational studies .

Applications: What role does this compound play in synthesizing heterocycles?

Answer: It serves as a multifunctional building block for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。